![molecular formula C24H29N3O2 B4435897 1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435897.png)
1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide is a compound that belongs to the class of drugs known as opioid receptor antagonists. It is commonly referred to as Buprenorphine and is used in the treatment of opioid addiction. Buprenorphine is a partial agonist of the mu-opioid receptor and has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction.
Mecanismo De Acción
Buprenorphine is a partial agonist of the mu-opioid receptor. It binds to the receptor and produces a weaker response than a full agonist, such as heroin or morphine. This weaker response reduces the risk of overdose and addiction. Buprenorphine also blocks the effects of other opioids, such as heroin or fentanyl, which reduces the risk of relapse.
Biochemical and Physiological Effects:
Buprenorphine has several biochemical and physiological effects. It activates the mu-opioid receptor, which reduces the release of dopamine in the brain. This reduces the euphoric effects of opioids, which reduces the risk of addiction. Buprenorphine also activates the kappa-opioid receptor, which produces analgesia and reduces anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buprenorphine has several advantages and limitations for lab experiments. One advantage is that it is a partial agonist of the mu-opioid receptor, which reduces the risk of overdose and addiction. Buprenorphine also blocks the effects of other opioids, such as heroin or fentanyl, which reduces the risk of relapse. However, one limitation is that it can produce withdrawal symptoms in individuals who are addicted to opioids.
Direcciones Futuras
There are several future directions for the research of buprenorphine. One direction is to develop new formulations of buprenorphine that are more effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Another direction is to study the long-term effects of buprenorphine on the brain and the body. Additionally, researchers are exploring the use of buprenorphine in the treatment of other disorders, such as depression and anxiety.
Conclusion:
In conclusion, buprenorphine is a compound that belongs to the class of drugs known as opioid receptor antagonists. It is commonly used in the treatment of opioid addiction and has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Buprenorphine is a partial agonist of the mu-opioid receptor and has several biochemical and physiological effects. While there are several advantages and limitations for lab experiments, there are several future directions for the research of buprenorphine.
Aplicaciones Científicas De Investigación
Buprenorphine has been extensively studied for its use in the treatment of opioid addiction. It has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Buprenorphine has also been found to be effective in reducing the risk of overdose and death among individuals who are addicted to opioids.
Propiedades
IUPAC Name |
1-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(20-12-16-26(17-13-20)18-19-8-2-1-3-9-19)25-22-11-5-4-10-21(22)24(29)27-14-6-7-15-27/h1-5,8-11,20H,6-7,12-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZWSQAJGKFWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



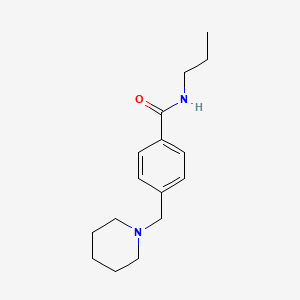
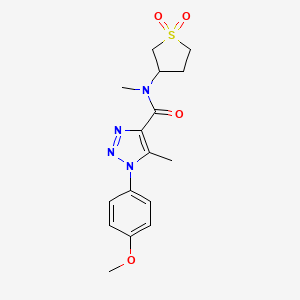
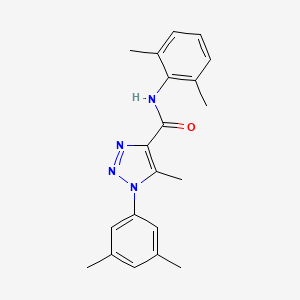
![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)
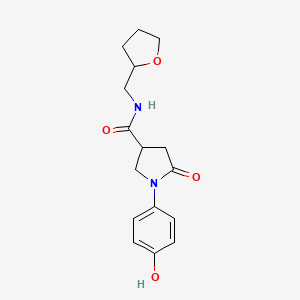
![1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435881.png)
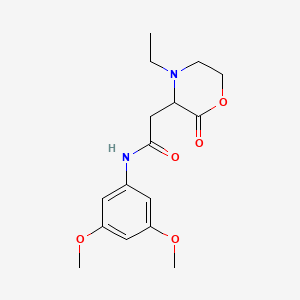

![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4435898.png)
![1-benzyl-N-[1-(2,5-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4435905.png)
![4-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4435915.png)

![9-(2-isopropoxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435922.png)